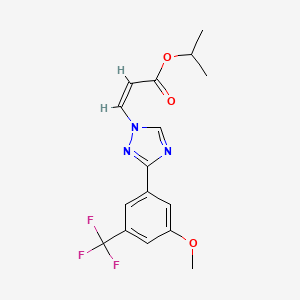
N-(2-(3-Mercapto-2-aminopropylamino)-3-methylpentyl)isoleucyl-homoserine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L 731735 is an inhibitor of farnesyltransferase.
Applications De Recherche Scientifique
Synthesis and Structural Analysis
- Improved Synthesis and Crystal Structure : The synthesis of complex compounds, like the title compound, often involves intricate steps like deamination and acetylation. An example is the improved synthesis and crystal structure analysis of a related compound, which was achieved through several synthesis stages, including acetylation and deacetylation (Gotoh, Barnes, & Kováč, 1994).
- Synthesis of Stereospecifically Labelled Homoserine : Research has explored the synthesis of homoserine samples with specific isotopic labeling. This process is crucial for detailed chemical analysis and understanding of molecular structures (Coggiola, Fuganti, Ghiringhelli, & Grasselli, 1976).
Biochemical Applications
- Regulation of Antibiotic Production : Certain derivatives of homoserine play a regulatory role in the biosynthesis of antibiotics in bacteria. For instance, N-(3-oxohexanoyl)-L-homoserine lactone has been identified as a key autoregulator in carbapenem antibiotic production (Bainton et al., 1992).
- Solid-Phase Synthesis of Oligonucleotide Conjugates : L-homoserine has been used in the development of solid-phase methods for synthesizing oligonucleotide conjugates. This highlights its potential in the field of molecular biology and genetics (Stetsenko & Gait, 2001).
- Neoglycopeptide Synthesis : The synthesis of N-Fmoc-O-(N'-Boc-N'-methyl)-aminohomoserine from L-homoserine demonstrates its use in creating neoglycopeptides, which are significant in biochemical research (Carrasco, Brown, Serafimova, & Silva, 2003).
Analytical Chemistry and Biochemistry
- Analytical Techniques for Homoserine : Gas-liquid chromatography and other analytical techniques have been developed to measure homoserine levels, underscoring its importance in biochemical analysis (Kirkman, Burrell, Lea, & Mills, 1980).
- Revisiting Quorum Sensing : Discoveries in quorum sensing and the additional chemical and biological functions of related compounds like 3-oxo-N-acylhomoserine lactones offer insights into bacterial communication and biofilm formation (Kaufmann et al., 2005).
Propriétés
Numéro CAS |
149756-20-7 |
|---|---|
Nom du produit |
N-(2-(3-Mercapto-2-aminopropylamino)-3-methylpentyl)isoleucyl-homoserine |
Formule moléculaire |
C19H40N4O4S |
Poids moléculaire |
420.61 |
Nom IUPAC |
(2S)-2-[[(2S,3S)-2-[[2-[(2-amino-3-sulfanylpropyl)amino]-3-methylpentyl]amino]-3-methylpentanoyl]amino]-4-hydroxybutanoic acid |
InChI |
InChI=1S/C19H40N4O4S/c1-5-12(3)16(21-9-14(20)11-28)10-22-17(13(4)6-2)18(25)23-15(7-8-24)19(26)27/h12-17,21-22,24,28H,5-11,20H2,1-4H3,(H,23,25)(H,26,27)/t12?,13-,14?,15-,16?,17-/m0/s1 |
Clé InChI |
LMTIEVNRUFAFPM-AYMFQPPXSA-N |
SMILES |
CCC(C)C(CNC(C(C)CC)C(=O)NC(CCO)C(=O)O)NCC(CS)N |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
L 731735; L-731735; L731735; L-731,735; L 731,735; L731,735; |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



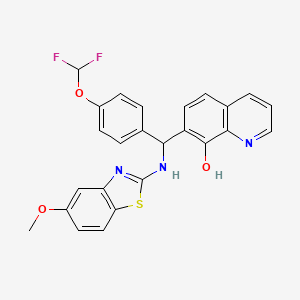

![1-(4-(8-Amino-3-(tert-butyl)imidazo[1,5-a]pyrazin-1-yl)naphthalen-1-yl)-3-(3-(trifluoromethyl)phenyl)urea](/img/structure/B608349.png)
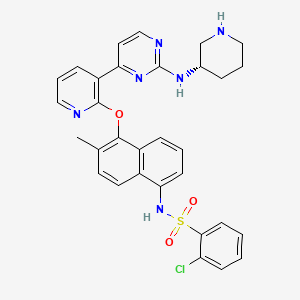
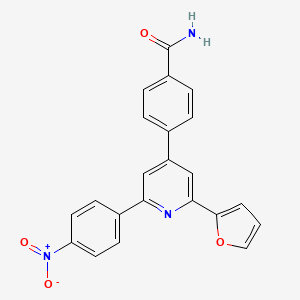
![2-isopropyl-3H-naphtho[1,2-d]imidazole-4,5-dione](/img/structure/B608355.png)
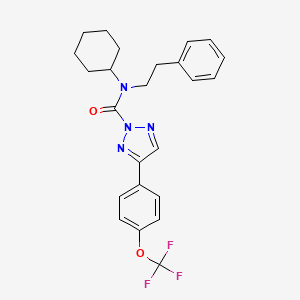
![1-[3-[[3,5-Dihydroxy-4-(3-methyl-6-prop-1-en-2-ylcyclohex-2-en-1-yl)phenyl]methyl]azetidin-1-yl]ethanone](/img/structure/B608358.png)
![1,1,1,3,3,3-Hexafluoropropan-2-yl 4-[bis(1,3-benzodioxol-5-yl)-hydroxymethyl]piperidine-1-carboxylate](/img/structure/B608362.png)

![6-benzyl-3-(pyridin-4-yl)-5,6-dihydro-1H-pyrazolo[4,3-g]quinazolin-7(8H)-one](/img/structure/B608364.png)

![Carbamic acid, N-[5-(2-deoxy-beta-D-erythro-pentofuranosyl)-3,4,5,6-tetrahydro-4-oxo-1,3,5-triazin-2-yl]-, heptyl ester](/img/structure/B608368.png)
